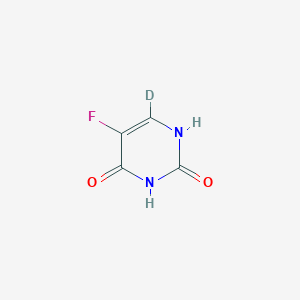

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione

Übersicht

Beschreibung

“6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” is a labeled variant of 5-fluoro-1H-pyrimidine-2,4-dione, also known as 5-fluorouracil . It is a potent antineoplastic agent used in clinical settings. The compound is characterized by a pyrimidine ring substituted with a fluorine atom and two carbonyl groups .

Molecular Structure Analysis

The molecular structure of 5-fluorouracil, the non-deuterated analog, consists of a pyrimidine ring substituted with a fluorine atom and two carbonyl groups . The deuterium in “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” would replace a hydrogen atom in the 6-position of the pyrimidine ring.Chemical Reactions Analysis

5-Fluorouracil is known to undergo various chemical reactions. It is metabolized to ribonucleotides and deoxyribonucleotides, which can be incorporated into RNA and DNA . The reactivity of 5-fluorouracil towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) has been investigated using density functional theory (DFT) calculations .Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Agent

5-Fluorouracil (5-FU) is among the most commonly administered chemotherapeutic agents for a wide variety of neoplasms . It is a key component of most chemotherapeutic regimens, and its effectiveness has been established in the treatment of several neoplasms such as head and neck squamous cell carcinoma (SCC), gastrointestinal SCC and adenocarcinoma (ADC), and SCC of the uterine cervix .

Role of Non-coding RNAs

Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU . These transcripts, through modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to 5-FU .

Combination with Novel Cancer Therapies

5-FU has been used in combination with novel cancer therapies, especially targeted therapeutics including vascular endothelial growth factor (VEGF) inhibitors and anti-epidermal growth factor receptor (EGFR) therapies .

Synthesis of Chitosan Nanoparticles

Chitosan nanoparticles (CS-NPs) loaded with 5-fluorouracil have been synthesized . The impact of 5-FU concentration on encapsulation efficiency has been assessed, and the sustained drug release from the nanoparticles has been studied .

Cytotoxicity Studies

The cytotoxicity of 5-FU loaded CS-NPs has been evaluated against specific cancer cell lines (MCF-7, U266, HEP G2) . The prepared drug-loaded formulation exhibited greater toxicity towards MCF-7 cancer cells compared to U266 and HEP G2 cancer cells .

Sustained Release Studies

In vitro drug release studies demonstrated sustained drug release from the nanoparticles . The resulting data was fitted with kinetic models .

Wirkmechanismus

Target of Action

5-Fluorouracil-6-d1, also known as 5-Fluorouracil-d1, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

5-Fluorouracil-d1 acts as a pyrimidine analog . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . The fluorouracil metabolite fluorodeoxyuridine monophosphate (FdUMP) competes with uracil to bind with TS . This results in decreased thymidine production, thereby inhibiting DNA synthesis and repair .

Biochemical Pathways

The main mechanism of 5-Fluorouracil activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Pharmacokinetics

5-Fluorouracil is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluorouracil in the liver .

Result of Action

The action of 5-Fluorouracil-d1 results in decreased DNA synthesis and repair, and ultimately decreased cell proliferation . This action causes cell cycle arrest and, in many instances, induces apoptosis . It is used in the treatment of various types of cancer, including colorectal, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The efficacy and toxicity of 5-Fluorouracil can be influenced by various factors. Studies have shown that only 20%–30% of patients treated with a 5-Fluorouracil–based regimen have 5-Fluorouracil levels that are in the appropriate therapeutic range . Approximately 40%–60% of patients are underdosed and 10%–20% of patients are overdosed . Therefore, pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil treatment .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the potential use of “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” and similar compounds in cancer treatment. The Al6P6 nanocluster for 5-fluorouracil can potentially be used as an electronic sensor . Further development of immunotherapy is expected in the future, and combination with DNA analog drugs involving 5-fluorouracil has the potential to become a highly effective therapy .

Eigenschaften

IUPAC Name |

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575933 | |

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |

CAS RN |

90344-84-6 | |

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

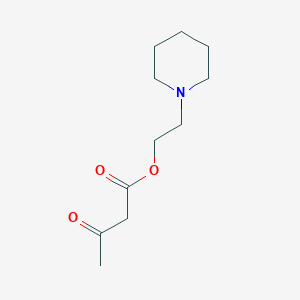

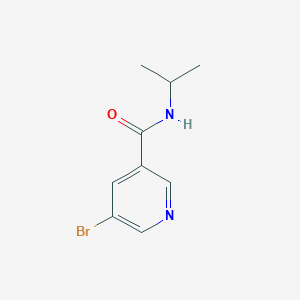

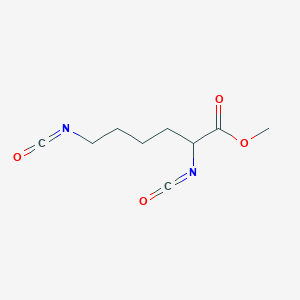

Feasible Synthetic Routes

Q & A

Q1: What is the role of TPF induction chemotherapy in treating locally advanced oral squamous cell carcinoma (OSCC)?

A1: Research suggests that while TPF (docetaxel, cisplatin, and 5-fluorouracil) induction chemotherapy did not significantly improve long-term overall survival compared to upfront surgery in patients with stage III and IVA OSCC [], a favorable pathologic response after induction chemotherapy could be a potential prognostic factor []. More research is needed to fully understand the benefits and limitations of TPF induction chemotherapy in this context.

Q2: What is the Folfox regimen and has it shown efficacy in treating metastatic renal cell carcinoma?

A3: The Folfox regimen combines oxaliplatin, 5-fluorouracil, and folinic acid. In a pilot study involving patients with metastatic renal cell carcinoma previously treated with immunotherapy, the Folfox regimen did not demonstrate significant efficacy. No objective responses were observed, though two patients experienced stable disease []. Further research is needed to explore its potential in different clinical settings.

Q3: What is the efficacy and safety profile of paclitaxel liposome combined with 5-fluorouracil and cisplatin in treating advanced esophageal cancer?

A4: A clinical study showed that this chemotherapy regimen, administered as first-line treatment for advanced esophageal cancer, demonstrated good effectiveness and an acceptable safety profile []. The overall response rate was 47%, with a median time to progression of 6 months. The 1-year and 2-year survival rates were 79.6% and 46.9%, respectively []. Adverse reactions primarily involved hematological toxicity and gastrointestinal effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)